molecular formula C13H9F3N2O2 B089326 Triflocin CAS No. 13422-16-7

Triflocin

Cat. No. B089326
CAS RN: 13422-16-7
M. Wt: 282.22 g/mol
InChI Key: NLBIKXOJCISNQP-UHFFFAOYSA-N
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Description

Triflocin is a nicotinic acid derivative and a diuretic agent . It is structurally dissimilar from ethacrynic acid and furosemide, although their natriuretic potency and site of action in the kidney appear similar .


Molecular Structure Analysis

Triflocin has a molecular formula of C13H9F3N2O2 . It contains 30 bonds in total, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also includes 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .


Chemical Reactions Analysis

Triflocin, when applied at millimolar concentration, hyperpolarizes the basolateral membrane of Necturus proximal convoluted tubular cells . It has no effect on the intracellular chloride activity . In physiological acid-base conditions, Triflocin increases intracellular pH .


Physical And Chemical Properties Analysis

The average mass of Triflocin is 282.218 Da, and its monoisotopic mass is 282.061615 Da . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

  • Diuretic Agent : Triflocin is recognized for its use as a diuretic agent. It inhibits ouabain-uninhibited Na+ transport in human erythrocytes, showing similarities with other diuretics like furosemide and ethacrynic acid in terms of its impact on sodium efflux and influx, although no effect on net Na+ flux was observed (Dunn, 1972).

  • Na-HCO3 Symport Inhibitor : Research indicates that Triflocin can hyperpolarize the basolateral membrane of proximal convoluted tubular cells, inhibiting the basolateral electrogenic Na-(HCO3)n > 1 cotransport in proximal tubules. This effect is not prevented by other agents like barium, ouabain, or amiloride, suggesting a specific inhibitory action of Triflocin on this symport (Belachgar et al., 1994).

  • Herbicide Detection : Trifluralin, a herbicide, can be detected using a method developed based on its electrochemical oxidation. This method utilizes Ag-citrate/graphene quantum dots nano-ink on agricultural products for sensitive and environmentally friendly detection of trifluralin (Saadati et al., 2020).

  • Effects on Reproductive Hormones and Testis in Rats : Trifluralin, widely used in agriculture as a herbicide, has been shown to impact reproductive parameters in male rats, including serum luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone levels, and testicular tissue. Oral administration of trifluralin decreased gonadotropin and testosterone hormone levels and affected testis tissue (Shariati et al., 2008).

  • Aneugenic Agent : Trifluralin, as an herbicide, can interfere with mitotic cell division, leading to chromosomal and nuclear alterations. This effect was studied in Allium cepa meristematic cells, demonstrating that trifluralin can induce chromosomal and nuclear aberrations during the mitotic cycle (Fernandes et al., 2009).

  • Blood Glucose Impact : Triflocin has been found to not significantly evoke hyperglycemia. Rather, it tends to produce hypoglycemia, possibly by interfering with the gastrointestinal absorption of glucose (Gussin & Ronsberg, 1969).

  • Biodegradation by Soil Bacteria : The herbicide trifluralin can be biodegraded by bacteria isolated from soil. This study characterized bacteria resistant to trifluralin and their ability to degrade the herbicide, providing insights into the potential for bioremediation of trifluralin-contaminated environments (Bellinaso et al., 2003).

  • Antimicrobial Agent : Trifluralin has been evaluated as an experimental drug for the treatment of leishmaniasis. It was found to be effective against strains of Leishmania expressing multidrug-resistant genes, suggesting it might not be counteracted by typical multidrug resistance mechanisms (Chan et al., 1995).

  • Electrochemical Analysis : The electroanalytical behavior of trifluralin was studied at a nanostructuring electrode. The study developed a sensitive electroanalytical method for the determination of trifluralin, contributing to environmental monitoring efforts (Wen et al., 2008).

  • Cancer Incidence Study : An evaluation of cancer incidence among pesticide applicators exposed to trifluralin suggested a possible link between trifluralin exposure and colon cancer, although inconsistencies in dose-response and subgroup analyses indicate that further research is needed (Kang et al., 2008).

Future Directions

While specific future directions for Triflocin are not mentioned in the available resources, the field of drug delivery systems is rapidly evolving. There is ongoing research into improving the bioavailability and targeting of drugs, as well as developing smart and stimuli-responsive delivery systems . These advancements could potentially be applied to drugs like Triflocin in the future.

properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)12(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBIKXOJCISNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864400
Record name 4-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triflocin

CAS RN

13422-16-7
Record name Triflocin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIFLOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S01B3A38SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
EA Lockhart, JH Dirks… - American Journal of …, 1972 - journals.physiology.org
… The purpose of this study was to assess the effects of triflocin on proximal injection of 10 “g/… after triflocin to 18.9 and 15.7 %, as seen in the clearance data. We note that during triflocin …
Number of citations: 9 journals.physiology.org
FS Wright, J Schnermann - The Journal of clinical …, 1974 - Am Soc Clin Investig
… rate was reduced by furosemide, triflocin, and cyanide but not by amiloride. Na and Cl absorption by the perfused segment were inhibited by furosemide, triflocin, cyanide, and amiloride…
Number of citations: 297 www.jci.org
F Belachgar, P Hulin, T Anagnostopoulos… - British journal of …, 1994 - ncbi.nlm.nih.gov
… of Triflocin on Necturus PCT in vivo using an electrophysiological approach. Our resultsprovide no direct evidence for the inhibition of a Na-pump but indicate rather that Triflocin inhibits …
Number of citations: 6 www.ncbi.nlm.nih.gov
ZS Agus, M Goldberg - The Journal of Laboratory and Clinical …, 1970 - translationalres.com
Acute clearance studies were performed in normal volunteers to determine the renal sites and mechanism of action of triflocin, a structurally new diuretic. The drug was found to be a …
Number of citations: 21 www.translationalres.com
ML KAUKER - Journal of Pharmacology and Experimental …, 1973 - ASPET
… Triflocin exerted a major inhibitory action on the distal nephron including the distal … and water were increased under triflocin action. The diuretic effect of triflocin can be attributed to its …
Number of citations: 5 jpet.aspetjournals.org
RZ Gussin, MA Ronsberg - Proceedings of the Society for …, 1969 - journals.sagepub.com
… 400 mg/kg of triflocin. In earlier portions of the curve at the two largest doses of triflocin (100 and 400 mg/kg) as well as at two points in the curve after 50 mg/kg triflocin the blood glucose …
Number of citations: 6 journals.sagepub.com
MJ Dunn - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1972 - Elsevier
… triflocin is a weak inhibitor of efflux; however, triflocin continued to exert an inhibitory effect in the presence of ouabain, ie on ouabain-uninhibited Na + efftux. In 8 studies triflocin … triflocin …
Number of citations: 11 www.sciencedirect.com
R Téllez, R Navarrete, A Vásquez… - … clinica; organo del …, 1972 - pubmed.ncbi.nlm.nih.gov
The effect of triflocin, a new diuretic drug, on the renal concentrating mechanism The effect of triflocin, a new diuretic drug, on the renal concentrating mechanism …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
JR del Castillo, R MARiN, T Proverbio… - Biochimica et Biophysica …, 1982 - Elsevier
… But, if this were the case, how could we explain the results with furosemide or triflocin, which totally inhibit the 'Na* expression of the (Na~+K*)ATPase', but do not inhibit at all the full …
Number of citations: 79 www.sciencedirect.com
F Proverbio, JD Castillo, R Marin, G Whittembury - 1981 - Raven Press, New York
Number of citations: 1

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